molecular formula C7H6IN3 B2738788 1-(Azidomethyl)-4-iodobenzene CAS No. 680190-94-7

1-(Azidomethyl)-4-iodobenzene

Cat. No.: B2738788
CAS No.: 680190-94-7
M. Wt: 259.05
InChI Key: WFOUPLLWWNGDPY-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-iodobenzene is an organic compound characterized by the presence of an azidomethyl group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-iodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 4-methylbenzyl alcohol to form 4-iodobenzyl alcohol, followed by the conversion of the alcohol group to an azide group using sodium azide under suitable conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by copper(I) iodide to enhance the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents like DMF or acetonitrile.

    Cycloaddition: Copper(I) catalysts in solvents like tetrahydrofuran (THF) or water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of compounds like 1-(aminomethyl)-4-iodobenzene.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 1-(aminomethyl)-4-iodobenzene.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-iodobenzene primarily involves its reactivity due to the azide and iodine functional groups. The azide group can undergo cycloaddition reactions to form stable triazoles, which are useful in various applications.

Comparison with Similar Compounds

1-(Azidomethyl)-4-iodobenzene can be compared with other azidomethyl-substituted benzene derivatives:

Properties

IUPAC Name

1-(azidomethyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUPLLWWNGDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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